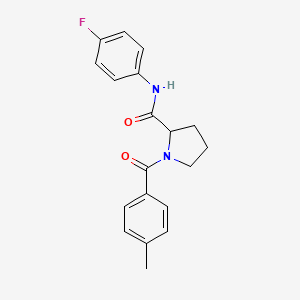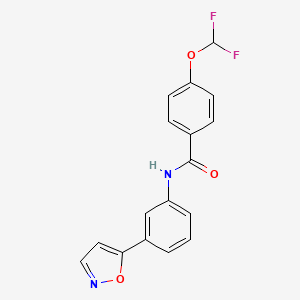
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in scientific research due to its potential therapeutic applications. FMP has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to act through multiple pathways. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause pain and inflammation. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that cause pain and inflammation. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological effects that make it a useful tool for studying inflammation, pain, and cancer. However, there are also some limitations to using N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in lab experiments. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been evaluated for its potential toxicity or side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One area of interest is the development of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide derivatives with improved efficacy and safety profiles. Another area of interest is the evaluation of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in animal models and humans to determine its potential as a therapeutic agent for inflammation, pain, and cancer. Furthermore, the mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, so further research is needed to elucidate its molecular targets and pathways. Overall, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has great potential as a tool for scientific research and as a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of proline and a coupling reagent. The resulting compound is then purified through column chromatography. This method has been optimized to produce high yields of pure N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to have analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has demonstrated antitumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-6-14(7-5-13)19(24)22-12-2-3-17(22)18(23)21-16-10-8-15(20)9-11-16/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHZRQZMVUBOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine](/img/structure/B6127223.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6127228.png)
![7-(6-hydroxy-L-norleucyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127232.png)
![4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
![3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B6127241.png)
![N-methyl-1-(tetrahydro-2H-pyran-4-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6127244.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}acetamide](/img/structure/B6127258.png)
![2-mercapto-7-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6127267.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6127272.png)
![2-(4-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6127275.png)
![1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6127298.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)

![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)